(2S,4S)-N-Boc-4-methyl-pipecolinic acid
Description
(2S,4S)-N-Boc-4-methyl-pipecolinic acid (CAS: 364750-81-2) is a stereochemically defined piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 4-position. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol . The compound’s (2S,4S) configuration is critical for its role in peptide synthesis and medicinal chemistry, where stereochemistry influences biological activity and synthetic utility. The Boc group enhances stability during solid-phase synthesis, making it a preferred intermediate in bioactive molecule development.
Properties
IUPAC Name |
(2S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNNUMKAWAGPIS-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-N-Boc-4-methyl-pipecolinic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available starting material, (2S,4S)-4-methyl-pipecolinic acid.
Protection of the Amino Group: The amino group of the pipecolinic acid is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pipecolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Purification: The resulting this compound is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Boc Deprotection
The Boc group is selectively cleaved under acidic conditions to yield the free amine. This step is critical for further functionalization of the nitrogen atom.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | (2S,4S)-4-methyl-pipecolinic acid | 87% | |
| HCl in dioxane | (2S,4S)-4-methyl-pipecolinic acid HCl | 93% |
Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The reaction is typically complete within 1–4 hours at room temperature .
Carboxylic Acid Functionalization
The C2 carboxylic acid undergoes esterification or amidation, enabling diversification for downstream applications.
Esterification
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂SO₄, MeOH, reflux | Methyl (2S,4S)-N-Boc-4-methyl-pipecolate | 84% | |
| Ethanol, HCl gas | Ethyl ester | 78% |
Applications :
Ester derivatives are intermediates in peptide synthesis or further reductions .
Amide Formation
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| COMU, DIPEA, amine substrate | Corresponding amide | 71% | |
| EDCl, HOBt, DIPEA | Amide (e.g., biotin conjugate) | 63% |
Key Example :
Coupling with 4-hydroxybutanoic acid using COMU/DIPEA yielded an amide in 63% yield .
Reductive Alkylation
The free amine (post-Boc deprotection) undergoes alkylation or acylation:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide, NaH, THF | N-Methyl derivative | 76% | |
| Acetyl chloride, NEt₃ | N-Acetylated product | 82% |
Note :
Steric hindrance from the C4 methyl group influences reaction rates and selectivity.
Oxidation and Ring Functionalization
While the methyl group at C4 is generally inert, the piperidine ring can undergo oxidation under specific conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaIO₄/RuCl₃ in CCl₄/MeCN/H₂O | 4-Keto intermediate | 82% | |
| Dess-Martin periodinane | Oxidized derivative | 68% |
Limitation :
Oxidation at C4 requires prior introduction of a hydroxyl group, which is absent in the parent compound .
Salt Formation
The carboxylic acid and amine groups participate in acid-base reactions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (aqueous) | Sodium carboxylate | 95% | |
| HCl (ethanolic) | Hydrochloride salt | 89% |
Utility :
Salts improve solubility for chromatographic purification or biological assays .
Decarboxylation
Under high-temperature or photolytic conditions, the carboxylic acid undergoes decarboxylation:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuO, quinoline, 200°C | 4-Methylpiperidine | 58% |
Mechanism :
Radical intermediates mediate CO₂ loss, yielding a simpler piperidine derivative .
Scientific Research Applications
Organic Synthesis
- Building Block for Complex Molecules : (2S,4S)-N-Boc-4-methyl-pipecolinic acid serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in asymmetric synthesis due to its chiral nature, which allows for the creation of enantiomerically pure compounds.
Medicinal Chemistry
- Precursor for Drug Development : The compound is investigated as a precursor for pharmaceuticals targeting various diseases. Its structural similarity to natural amino acids enables it to interact with biological systems effectively.
- Potential Anticancer Activity : Research indicates that derivatives of pipecolic acid, including this compound, exhibit cytotoxic effects against cancer cells. For instance, modifications to similar compounds have shown increased potency against various cancer cell lines .
Biological Studies
- Mechanism of Action : Studies have shown that this compound can modulate enzyme activity and interact with receptors in biological contexts. Understanding these interactions helps elucidate its potential therapeutic effects .
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, suggesting further investigation into their use as antimicrobial agents in pharmaceuticals .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of modified pipecolic acid derivatives, including this compound. The results indicated significant inhibition of cell proliferation across various cancer cell lines, suggesting that structural modifications could enhance potency by targeting fundamental cellular processes such as protein synthesis .
Case Study 2: Synthesis and Biological Evaluation
Research focused on synthesizing novel derivatives of this compound to assess their biological activities. The study found that specific modifications led to enhanced interactions with biological targets, indicating potential for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of (2S,4S)-N-Boc-4-methyl-pipecolinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants: (2S,4R)-4-Methylpipecolic Acid
This minor change significantly impacts synthesis and applications:
- Synthesis : The (2S,4R) isomer is synthesized via asymmetric α-alkylation of glycine, followed by OsO₄/NaIO₄-mediated oxidation and cyclization, achieving a 23% yield over 10 steps . The lower yield highlights challenges in stereochemical control compared to the (2S,4S) isomer.
- Applications : Diastereomers often exhibit divergent binding affinities in enzyme inhibition or receptor interactions. For example, (2S,4R) derivatives may serve as conformational probes in drug design.
Ring Size Variations
Pyrrolidine Derivatives
- (2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylic acid methyl ester (CAS: 168263-82-9): Molecular Weight: 244.29 g/mol . Key Differences: The five-membered pyrrolidine ring reduces conformational flexibility compared to piperidine. The methyl ester group acts as a prodrug, enhancing cellular uptake.
Azepane Derivatives
Functional Group Modifications
Hydroxyl-Substituted Analogs
- (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt (CAS: Not specified): Molecular Weight: 352.43 g/mol . Properties: The hydroxyl group increases polarity, improving aqueous solubility. The benzylamine salt form enhances crystallinity for purification.
Fluorinated Derivatives
Protecting Group Variations
- Fmoc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline (CAS: Not specified): Fluorinated Protection: The perfluoro-tert-butyl group enables sensitive ¹⁹F NMR detection, useful in imaging and molecular recognition studies .
Comparative Data Table
Research Implications
- Stereochemistry : The (2S,4S) configuration optimizes interactions in chiral environments, such as enzyme active sites.
- Substituent Effects : Methyl groups enhance steric hindrance, while fluorine improves stability and detectability.
- Ring Size : Larger rings (e.g., azepane) accommodate diverse binding modes, whereas smaller rings (pyrrolidine) restrict conformation.
Biological Activity
(2S,4S)-N-Boc-4-methyl-pipecolinic acid is a chiral compound derived from pipecolic acid, notable for its potential biological activities and applications in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{12}H_{21}N_{1}O_{2}
- Molecular Weight : Approximately 243.3 g/mol
- Chirality : The compound features chiral centers at the second and fourth positions, influencing its biological interactions and pharmacological properties.
Mechanisms of Biological Activity
This compound interacts with various biological systems through:
- Enzyme Inhibition : It can act as a substrate or inhibitor in biochemical assays, affecting enzyme mechanisms by binding to active or allosteric sites on proteins.
- Drug Design : Its structural similarity to natural amino acids allows it to interact with multiple biological targets, making it a candidate for drug development.
Case Studies and Experimental Data
-
Synthesis and Purification :
- The compound can be synthesized via enamine formation followed by hydrogenation, yielding high stereoselectivity and purity.
-
Biological Assays :
- Studies have shown that this compound can modulate biological activity through specific interactions with enzymes. For example, it has been used in assays to study enzyme mechanisms and as a substrate for various biochemical reactions.
-
Comparative Analysis :
- A comparative study highlights the differences in biological activity between this compound and its structural analogs:
Compound Name Structural Features Unique Characteristics (2R,4R)-N-Boc-4-methyl-pipecolinic acid Similar piperidine structure Different stereochemistry affecting activity (2S,4R)-N-Boc-4-methyl-pipecolinic acid Enantiomer Potentially different biological effects 4-Methylpipecolic acid Lacks Boc protection More reactive due to unprotected amine N-Boc-pipecolic acid No methyl substitution Different pharmacological profile
- A comparative study highlights the differences in biological activity between this compound and its structural analogs:
Applications in Drug Development
The unique stereochemistry and protective Boc group of this compound enhance its reactivity and interactions within biological systems. This makes it valuable in:
- Medicinal Chemistry : As a building block for synthesizing complex organic molecules with potential therapeutic effects.
- Pharmaceutical Research : Investigated for its potential role as an inhibitor or modulator of specific biological pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S,4S)-N-Boc-4-methyl-pipecolinic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves Boc-protection of a piperidine precursor followed by selective methylation. For example, (2S,4S)-4-hydroxyproline derivatives are modified via Mitsunobu reactions or catalytic hydrogenation to introduce the methyl group while retaining stereochemistry. Reaction temperature (e.g., <0°C for acid-sensitive intermediates) and solvent polarity (e.g., THF vs. DCM) critically affect diastereomeric ratios . Chirality preservation during deprotection steps (e.g., TFA for Boc removal) requires inert atmospheres to prevent racemization .
Q. What analytical techniques are used to confirm the purity and stereochemical integrity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers; ≥97% purity is achievable with gradient elution (acetonitrile/water + 0.1% TFA) .
- NMR : H and C NMR verify stereochemistry via coupling constants (e.g., for axial vs. equatorial methyl groups) and NOESY correlations .
- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as seen in related (2S,4S)-thiazolidine derivatives with orthogonal crystal systems (e.g., space group P222) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between NMR and crystallographic data?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (e.g., ring puckering) versus static solid-state structures. Use variable-temperature NMR to assess conformational flexibility (e.g., coalescence temperatures for methyl group signals). Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers between conformers. For crystallography, ensure high-resolution data (<1.0 Å) to detect subtle torsional angles, as demonstrated in (2S,4S)-thiazolidine structures with envelope conformations .
Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?
- Methodological Answer :
- Activation reagents : Use HOBt/DIC instead of EDCl to minimize carbodiimide-induced racemization.
- Temperature control : Perform couplings at −20°C in DMF to slow base-catalyzed epimerization.
- Additives : Add 2,4,6-collidine to scavenge acidic protons, preserving stereointegrity during Boc deprotection .
- Monitoring : Track enantiomeric excess via chiral GC-MS after derivatization with Marfey’s reagent .
Q. How does the methyl group at C4 influence the compound’s conformational behavior in solution versus the solid state?
- Methodological Answer : The C4-methyl group imposes steric constraints, favoring a chair conformation in piperidine rings. In solution (DMSO-d), H NMR shows averaged signals due to rapid ring inversion (ΔG ~50 kJ/mol). In the solid state, X-ray data reveal locked envelope conformations with C4-methyl axial, stabilized by C–H···π interactions (3.0–3.5 Å) and hydrogen bonds (O–H···N, 2.8 Å) . Molecular dynamics simulations (AMBER) predict a 70:30 equilibrium between axial and equatorial methyl orientations .
Data Contradiction Analysis
Q. How should researchers address conflicting HPLC and NMR purity results for this compound?
- Methodological Answer : Contradictions often arise from:
- NMR solvent effects : Aggregation in CDCl may mask impurities. Re-analyze in DMSO-d to improve solubility.
- HPLC detection limits : UV-inactive impurities (e.g., Boc-deprotection byproducts) require ELSD or CAD detectors.
- Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity quantification .
Structural and Functional Insights
Q. What role does the Boc group play in modulating the compound’s reactivity in organocatalytic applications?
- Methodological Answer : The Boc group sterically shields the piperidine nitrogen, reducing undesired nucleophilic side reactions. It also stabilizes transition states via weak C=O···H–N hydrogen bonds in asymmetric catalysis (e.g., Michael additions). Comparative studies with Cbz-protected analogs show 20% higher enantioselectivity for Boc derivatives due to reduced electron-withdrawing effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
